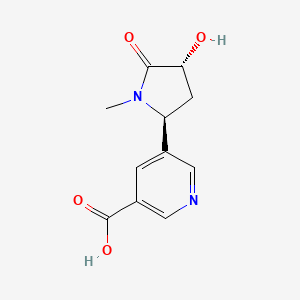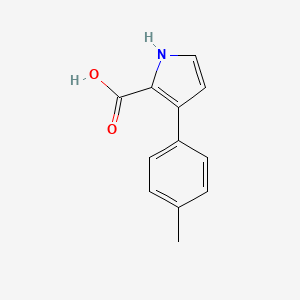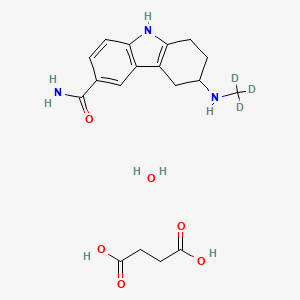
rac trans-3-Hydroxy-1-methyl-2-pyrrolidinone-5-(3-pyridinyl)carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid: is a derivative of trans-3’-Hydroxy Cotinine. It is a compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid typically involves the hydroxylation of cotinine, followed by carboxylation. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and dicyclohexylcarbodiimide (DCC) for amidation are frequently employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the study of nicotine metabolism.
Biology: In studies related to the metabolic pathways of nicotine and its derivatives.
Medicine: Research on the effects of nicotine and its metabolites on human health.
Mechanism of Action
The mechanism of action of rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid involves its role as a metabolite of nicotine. It interacts with various enzymes and receptors in the body, influencing the metabolic pathways of nicotine. The compound’s effects are mediated through its interaction with cytochrome P450 enzymes, particularly CYP2A6, which is responsible for the hydroxylation of cotinine .
Comparison with Similar Compounds
trans-3’-Hydroxy Cotinine: A direct precursor and closely related compound.
Cotinine: The primary metabolite of nicotine.
Nicotine: The parent compound from which rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid is derived.
Uniqueness: rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid is unique due to its specific hydroxylation and carboxylation pattern, which distinguishes it from other nicotine metabolites. This unique structure allows it to be used as a specific marker in studies related to nicotine metabolism and its effects .
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-[(2S,4R)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-13-8(3-9(14)10(13)15)6-2-7(11(16)17)5-12-4-6/h2,4-5,8-9,14H,3H2,1H3,(H,16,17)/t8-,9+/m0/s1 |
InChI Key |
ALVPIMYZTKPQTE-DTWKUNHWSA-N |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CC(=CN=C2)C(=O)O |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole](/img/structure/B13725780.png)







![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)



